molecular formula C9H10Cl2N2 B13465146 4-(chloromethyl)-2-methyl-2H-indazolehydrochloride CAS No. 2901101-72-0

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride

Cat. No.: B13465146
CAS No.: 2901101-72-0
M. Wt: 217.09 g/mol
InChI Key: CPVFCSVMRAHKBZ-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2-methyl-2H-indazole hydrochloride is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-methyl-2H-indazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols or amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Amines, ethers, and thioethers.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

Scientific Research Applications

4-(chloromethyl)-2-methyl-2H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)pyridine hydrochloride
  • 4-(chloromethyl)benzene hydrochloride
  • 2-methylindazole

Uniqueness

4-(chloromethyl)-2-methyl-2H-indazole hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the indazole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The indazole ring system also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2901101-72-0

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

4-(chloromethyl)-2-methylindazole;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;/h2-4,6H,5H2,1H3;1H

InChI Key

CPVFCSVMRAHKBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CCl.Cl

Origin of Product

United States

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